Ammonium titanium oxalate
CAS No.: 10580-02-6
Cat. No.: VC17130426
Molecular Formula: C4H8N2O8Ti
Molecular Weight: 259.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10580-02-6 |
|---|---|
| Molecular Formula | C4H8N2O8Ti |
| Molecular Weight | 259.98 g/mol |
| IUPAC Name | diazanium;oxalate;titanium(2+) |
| Standard InChI | InChI=1S/2C2H2O4.2H3N.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |
| Standard InChI Key | MRSOZKFBMQILFT-UHFFFAOYSA-L |
| Canonical SMILES | C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+2] |
Introduction
Chemical Identity and Structural Characteristics
Ammonium titanium oxalate exists in multiple hydration states, with the monohydrate form (CAS 10580-03-7) and anhydrous form (CAS 10580-02-6) being the most documented . The molecular formula for the monohydrate is , while the anhydrous variant is . Structurally, ATO comprises a titanium(IV) center coordinated by two oxalate ligands () and one oxo group (), with ammonium () counterions balancing the charge .
Table 1: Comparative Chemical Identity
| Property | Monohydrate (CAS 10580-03-7) | Anhydrous (CAS 10580-02-6) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 293.997 | 276.001 |
| Hydration State | 1 HO | None |
The crystal structure of ATO is stabilized by hydrogen bonds between ammonium ions and oxalate ligands, as evidenced by infrared (IR) spectroscopy showing characteristic oxalate vibrations at 1680 cm (C=O stretch) and 1320 cm (C-O stretch) .
Synthesis and Production
ATO is synthesized via a pH-controlled cation-exchange reaction, as outlined in a 2001 study :
Stepwise Synthesis Protocol
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Formation of Titanyl Oxalate: Titanium tetrabutoxide () in isopropanol reacts with oxalic acid () to yield titanyl oxalate () .
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Conversion to ATO: Titanyl oxalate is treated with ammonium oxalate () at pH 4.25, forming soluble ATO .
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Precipitation of Barium Titanate Precursor: ATO undergoes cation exchange with a pH-adjusted barium hydroxide () solution to precipitate barium titanyl oxalate (BTO), a precursor for barium titanate () .
Table 2: Critical Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Titanium Source | Titanium tetrabutoxide |
| Solvent System | Isopropanol/water mixture |
| Reaction pH | 4.25 |
| Yield | ~99% |
This method avoids halide/nitrate byproducts, ensuring high-purity ATO .
Physicochemical Properties
Thermal Behavior
Thermogravimetric analysis (TGA) reveals a three-stage decomposition pathway for ATO :
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Dehydration: Loss of adsorbed water (~6.6% weight loss at 100–150°C) .
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Oxalate Decomposition: Oxalate ligands decompose to CO between 250–400°C .
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Formation of TiO: Residual titanium oxidizes to anatase TiO above 600°C .
Table 3: Thermal Decomposition Data
| Stage | Temperature Range (°C) | Weight Loss (%) |
|---|---|---|
| Dehydration | 100–150 | 6.6 |
| Oxalate Decomposition | 250–400 | 58.2 |
| TiO Formation | >600 | 35.2 |
Spectroscopic Features
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IR Spectroscopy: Peaks at 3400 cm (O-H stretch), 1680 cm (C=O), and 1320 cm (C-O) confirm oxalate coordination .
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XRD: Calcined ATO-derived BaTiO exhibits cubic perovskite structure (PDF #31-0174) .
Industrial and Research Applications
Dielectric Materials Production
ATO serves as a precursor for submicron BaTiO powders, which exhibit high dielectric constants () suitable for multilayer capacitors . Controlled pyrolysis of BTO at 750°C yields spherical BaTiO particles (~100 nm) with 95% sintered density .
Photocatalysis and Sensors
TiO derived from ATO pyrolysis shows photocatalytic activity under UV light, applicable in water purification and gas sensors .
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